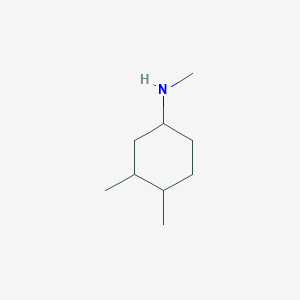![molecular formula C10H13ClFNO B13262362 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13262362.png)
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol is a synthetic organic compound. Its structure consists of a propan-1-ol backbone with a substituted phenyl group. The chlorine and fluorine atoms contribute to its unique properties.
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 3-(2-fluoro-phenyl)-propan-1-ol with thionyl chloride (SOCl2) to form the corresponding chloro compound. Subsequent treatment with sodium hydroxide (NaOH) converts the chloro group to the amino group, yielding 2-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-1-ol .
b. Industrial Production
Industrial-scale production methods may involve variations of the synthetic routes mentioned above. Optimization for yield, purity, and safety considerations play a crucial role in large-scale manufacturing.
Chemical Reactions Analysis
a. Reactions
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group can yield secondary or tertiary alcohols.
Substitution: The chlorine atom can participate in substitution reactions.
Other Transformations: Esterification, etherification, and other functional group modifications are possible.
b. Common Reagents and Conditions
Oxidation: Reagents like chromic acid (HCrO) or potassium permanganate (KMnO) under appropriate conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophilic substitution with amines or other nucleophiles.
c. Major Products
The major products depend on the specific reaction conditions. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction could produce different alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: May have applications in drug discovery.
Industry: Used in the preparation of specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
. The uniqueness of our compound lies in its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-[(4-chloro-3-fluorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13ClFNO/c1-7(6-14)13-5-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
LKAODQLDKPSSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Chloro-3-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13262290.png)


![N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine](/img/structure/B13262302.png)
![Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate](/img/structure/B13262303.png)




![5-(Pyrrolidin-1-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13262350.png)

![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13262370.png)

